

Toxicological Profile of 1,3,5-Trinitrobenzene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3,5-Trinitrobenzene

Cat. No.: B165232

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

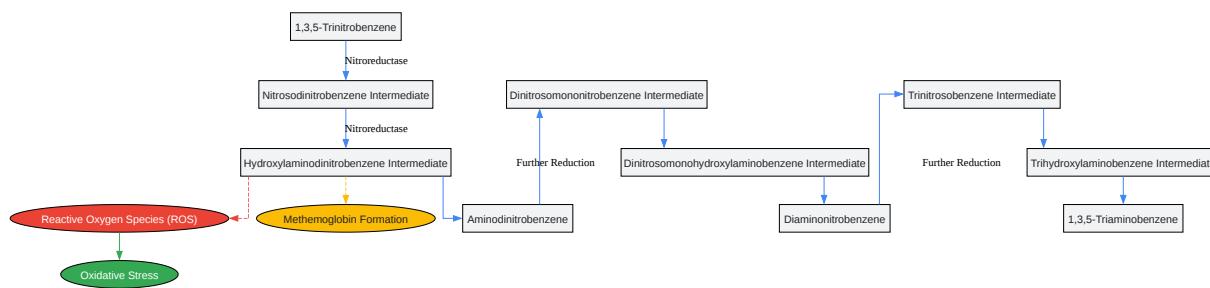
Abstract

1,3,5-Trinitrobenzene (TNB), a nitroaromatic compound primarily used in the manufacturing of explosives, presents a significant toxicological profile of concern for human health and environmental safety. This technical guide provides a comprehensive overview of the toxicology of TNB, with a focus on its physicochemical properties, toxicokinetics, and toxicodynamics. Detailed summaries of acute, subchronic, and chronic toxicity studies are presented, alongside data on its genotoxicity, carcinogenicity, and reproductive and developmental effects. This document adheres to stringent data presentation and visualization requirements, offering clearly structured tables for quantitative data, detailed experimental protocols for key cited studies, and Graphviz diagrams to illustrate metabolic pathways and experimental workflows. The primary mechanism of TNB toxicity involves the induction of methemoglobinemia, leading to cellular hypoxia. Furthermore, evidence suggests the involvement of oxidative stress in its toxic effects. A thorough understanding of the toxicological profile of **1,3,5-Trinitrobenzene** is crucial for risk assessment and the development of appropriate safety measures and potential therapeutic interventions in cases of exposure.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **1,3,5-Trinitrobenzene** is fundamental to assessing its environmental fate, bioavailability, and toxicological characteristics.

Property	Value	Reference
CAS Number	99-35-4	[1]
Molecular Formula	C ₆ H ₃ N ₃ O ₆	[2]
Molecular Weight	213.11 g/mol	[2]
Appearance	Yellowish crystals or solid	[1]
Melting Point	122.5 °C	[1]
Boiling Point	315 °C	[1]
Water Solubility	350 mg/L at 20 °C	[3]
Log K _{ow} (Octanol-Water Partition Coefficient)	1.18	[3]
Vapor Pressure	4.8 x 10 ⁻⁴ mm Hg at 25 °C	[3]


Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of **1,3,5-Trinitrobenzene** dictate its systemic availability and the duration of its effects. While human data is limited, animal studies provide valuable insights into its ADME profile.

- Absorption: **1,3,5-Trinitrobenzene** can be absorbed through oral, dermal, and inhalation routes. Following oral administration in rats, absorption is rapid.[\[4\]](#)
- Distribution: Limited information is available on the specific distribution of TNB in tissues.
- Metabolism: The metabolism of **1,3,5-Trinitrobenzene** primarily involves the reduction of its nitro groups by nitroreductases, which can be found in the liver and gut microflora.[\[5\]](#) This reductive metabolism is a critical step in its toxicity, leading to the formation of reactive intermediates. The primary metabolic pathway involves the sequential reduction of the nitro groups to nitroso and hydroxylamino derivatives, and ultimately to amino groups.[\[5\]](#)[\[6\]](#) These intermediates are capable of redox cycling, generating reactive oxygen species (ROS) and contributing to oxidative stress.

- Excretion: Metabolites of **1,3,5-Trinitrobenzene** are primarily excreted in the urine.[\[1\]](#)

Metabolic Pathway of 1,3,5-Trinitrobenzene

[Click to download full resolution via product page](#)

Caption: Proposed metabolic pathway of **1,3,5-Trinitrobenzene**.

Toxicodynamics: Mechanisms of Toxicity

The primary mechanism of acute toxicity for **1,3,5-Trinitrobenzene** is the induction of methemoglobinemia.[\[1\]](#)[\[7\]](#) The metabolic intermediates, particularly the hydroxylamino derivatives, are potent oxidizing agents that convert hemoglobin to methemoglobin, which is incapable of binding and transporting oxygen. This leads to tissue hypoxia and cyanosis.[\[1\]](#)

In addition to methemoglobinemia, the generation of reactive oxygen species during the redox cycling of nitroaromatic intermediates contributes to oxidative stress.^[8] This can lead to lipid peroxidation, damage to cellular macromolecules, and disruption of cellular signaling pathways, contributing to the broader toxic effects of TNB.^[9]

Mechanism of Methemoglobin Formation and Oxidative Stress

[Click to download full resolution via product page](#)

Caption: Mechanism of TNB-induced methemoglobinemia and oxidative stress.

Toxicity Profile

Acute Toxicity

1,3,5-Trinitrobenzene exhibits high acute toxicity following oral exposure.

Species	Route	LD ₅₀	Reference
Rat (male)	Oral	284 mg/kg	[10]
Rat (female)	Oral	275 mg/kg	[1]
Mouse (male)	Oral	>900 mg/kg	[11]
Mouse (female)	Oral	702 mg/kg	[11]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)[\[12\]](#)

- Test Animals: Healthy, young adult nulliparous and non-pregnant female rats are typically used.
- Housing: Animals are housed individually.
- Fasting: Animals are fasted overnight (for rats) prior to dosing.
- Dose Administration: The test substance is administered orally by gavage in a single dose. The volume should generally not exceed 1 mL/100g body weight.[\[13\]](#)
- Procedure: A single animal is dosed at a time. The first animal receives a dose just below the estimated LD₅₀. If the animal survives, the dose for the next animal is increased by a factor (default is 3.2). If the animal dies, the dose for the next animal is decreased. The test continues until one of the stopping criteria is met.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

- Pathology: A gross necropsy is performed on all animals.

Subchronic and Chronic Toxicity

Repeated exposure to **1,3,5-Trinitrobenzene** can lead to effects on the hematopoietic system, spleen, kidneys, and testes.

Species	Duration	Route	NOAEL	LOAEL	Effects at LOAEL	Reference
Rat (Fischer 344)	14 days	Oral (diet)	-	4.41 mg/kg/day	Decreased red blood cell count and hematocrit, increased Heinz bodies and methemoglobin.	[14]
Rat (Fischer 344)	2 years	Oral (diet)	2.68 mg/kg/day	13.31 mg/kg/day	Increased methemoglobin, kidney and spleen changes.	[15]

Experimental Protocol: Chronic Toxicity Study (as per Reddy et al., 1996)[\[15\]](#)

- Test Animals: Male and female Fischer 344 rats.
- Groups: Typically a control group and at least three dose groups.
- Dose Administration: The test substance is administered in the diet for 2 years.
- Observations: Daily clinical observations, weekly body weight and food consumption measurements.

- Hematology and Clinical Chemistry: Blood samples are collected at interim sacrifices and at the end of the study for analysis of hematological and clinical chemistry parameters.
- Pathology: A full histopathological examination is performed on all animals in the control and high-dose groups, and on all animals that die or are sacrificed during the study. Target organs from intermediate and low-dose groups are also examined.

Genotoxicity

1,3,5-Trinitrobenzene has shown positive mutagenic activity in bacterial reverse mutation assays (Ames test), particularly in strains with nitroreductase activity.[\[1\]](#)

Test System	Endpoint	Result with Metabolic Activation	Result without Metabolic Activation	Reference
Salmonella typhimurium (TA98, TA100, TA1538)	Gene Mutation	Positive	Positive	[1] [16]
Saccharomyces cerevisiae	Mitotic Recombination	Negative	Negative	[1]
Escherichia coli	DNA Damage	Inconclusive	Inconclusive	[1]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - based on McGregor et al., 1980)[\[1\]](#)

- Test Strains: Various strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537, TA1538) with and without metabolic activation (S9 mix).
- Procedure: The tester strains are exposed to various concentrations of the test substance on a minimal glucose agar plate.
- Metabolic Activation: A fraction of liver homogenate (S9) from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254) is added to mimic mammalian metabolism.

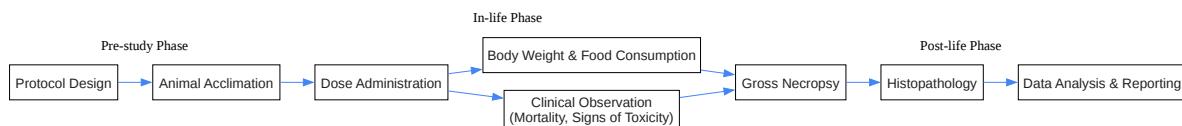
- Incubation: Plates are incubated for 48-72 hours.
- Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.

Carcinogenicity

There is inadequate information to assess the carcinogenic potential of **1,3,5-Trinitrobenzene** in humans or animals. The U.S. Environmental Protection Agency (EPA) has not classified **1,3,5-Trinitrobenzene** for its carcinogenicity.[\[1\]](#)[\[7\]](#)

Reproductive and Developmental Toxicity

Information on the reproductive and developmental toxicity of **1,3,5-Trinitrobenzene** is limited. Studies on the structurally similar 1,3-dinitrobenzene suggest potential for reproductive effects, particularly on the male reproductive system.[\[17\]](#)


Experimental Protocol: One-Generation Reproduction Toxicity Study (OECD 415)[\[18\]](#)[\[19\]](#)

- Test Animals: Male and female rats.
- Dosing: The test substance is administered to both sexes before mating, and to females during gestation and lactation.
- Mating: Animals are paired for mating.
- Endpoints:
 - Parental Animals: Clinical observations, body weight, food consumption, reproductive performance (fertility, gestation length), and organ weights and histopathology of reproductive organs.
 - Offspring: Viability, clinical signs, body weight, and developmental landmarks.
- Generations: In a one-generation study, the F1 generation is examined.

Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)[\[20\]](#)[\[21\]](#)[\[22\]](#)

- Test Animals: Pregnant female rats or rabbits.
- Dosing: The test substance is administered daily during the period of organogenesis.
- Endpoints:
 - Maternal: Clinical observations, body weight, food consumption, and examination of uterine contents (number of corpora lutea, implantations, resorptions, and live/dead fetuses).
 - Fetal: Body weight, sex, and external, visceral, and skeletal examinations for malformations and variations.

General Experimental Workflow for Toxicity Studies

[Click to download full resolution via product page](#)

Caption: General workflow for in-vivo toxicity studies.

Conclusion

1,3,5-Trinitrobenzene is a potent toxicant with significant health risks, primarily targeting the hematopoietic system through the induction of methemoglobinemia. Its metabolism to reactive intermediates also contributes to oxidative stress, suggesting a multi-faceted mechanism of toxicity. While data on its carcinogenicity and reproductive/developmental effects are limited, the available information warrants a cautious approach to its handling and exposure. The detailed toxicological data and experimental protocols provided in this guide serve as a critical resource for researchers, scientists, and drug development professionals in understanding and

mitigating the risks associated with **1,3,5-Trinitrobenzene**. Further research is needed to fully elucidate its long-term health effects and to develop more targeted therapeutic strategies for exposure incidents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. 1,3,5-Trinitrobenzene - Wikipedia [en.wikipedia.org]
- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,3 Dinitrobenzene & 1,3,5 Trinitrobenzene | ToxFAQs™ | ATSDR [www.cdc.gov]
- 8. Three Day Environmental Exposure May Trigger Oxidative Stress Development and Provoke Adaptive Response Resulting in Altered Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fourteen-day toxicity study of 1,3,5-trinitrobenzene in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. askthenerd.com [askthenerd.com]
- 16. TABLE 2-2, Genotoxicity of 1,3-DNB In Vitro - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. 1,3 Dinitrobenzene & 1,3,5 Trinitrobenzene | Public Health Statement | ATSDR [www.cdc.gov]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. catalog.labcorp.com [catalog.labcorp.com]
- 22. oecd.org [oecd.org]
- To cite this document: BenchChem. [Toxicological Profile of 1,3,5-Trinitrobenzene: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165232#toxicological-profile-of-1-3-5-trinitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com